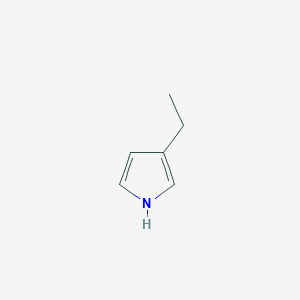
Tripotassium arsenite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripotassium arsenite is an inorganic compound with the chemical formula KAsO₂. It exists in two forms: potassium meta-arsenite (KAsO₂) and potassium ortho-arsenite (K₃AsO₃). Both forms contain arsenite ions (AsO₃³⁻ or AsO₂⁻) with arsenic in the +3 oxidation state. Historically, potassium arsenite was used in medicinal tonics, such as Fowler’s solution, but due to its high toxicity and carcinogenic nature, its use has been discontinued in medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tripotassium arsenite can be prepared by heating arsenic trioxide (As₂O₃) with potassium hydroxide (KOH) in the presence of water. The reaction is as follows:
[ \text{As}_2\text{O}_3 (\text{aq}) + 2 \text{KOH} (\text{aq}) \rightarrow 2 \text{KAsO}_2 (\text{aq}) + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of potassium arsenite involves similar methods but on a larger scale. The process requires precise control of reaction conditions to ensure the purity and concentration of the final product. The handling of arsenic compounds necessitates stringent safety measures due to their toxic nature .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium arsenite undergoes various chemical reactions, including:
Oxidation: Potassium arsenite can be oxidized to form arsenate compounds.
Reduction: It can be reduced to elemental arsenic under certain conditions.
Substitution: Potassium arsenite can react with acids to yield toxic arsine gas (AsH₃).
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like zinc (Zn) or iron (Fe) can be used.
Substitution: Reactions with strong acids like hydrochloric acid (HCl) produce arsine gas.
Major Products
Oxidation: Forms potassium arsenate (K₃AsO₄).
Reduction: Produces elemental arsenic (As).
Substitution: Yields arsine gas (AsH₃) and other by-products.
Wissenschaftliche Forschungsanwendungen
Potassium arsenite has several applications in scientific research:
Chemistry: Used in the synthesis of other arsenic compounds and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes and its role in enzyme inhibition.
Medicine: Historically used in treatments for conditions like anemia and psoriasis, though its use has been discontinued due to toxicity.
Industry: Employed as a rodenticide and in the production of certain glass and ceramics.
Wirkmechanismus
The toxicity of potassium arsenite arises from arsenic’s high affinity for sulfhydryl groups. This affinity allows arsenic to form bonds with sulfur-containing enzymes, impairing their functionality. Key enzymes affected include glutathione reductase, glutathione peroxidases, thioredoxin reductase, and thioredoxin peroxidase. These interactions disrupt cellular redox balance and lead to oxidative stress, ultimately causing cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium arsenate (K₃AsO₄): An inorganic compound used as a herbicide and pesticide.
Sodium arsenite (NaAsO₂): Another arsenic compound with similar uses and toxicity.
Uniqueness
Potassium arsenite is unique due to its historical use in medicine and its specific chemical properties, such as its ability to form different structures (meta-arsenite and ortho-arsenite). Its high toxicity and carcinogenic nature also distinguish it from other compounds .
Eigenschaften
CAS-Nummer |
1332-10-1 |
|---|---|
Molekularformel |
AsK3O3 |
Molekulargewicht |
240.215 g/mol |
IUPAC-Name |
tripotassium;arsorite |
InChI |
InChI=1S/AsO3.3K/c2-1(3)4;;;/q-3;3*+1 |
InChI-Schlüssel |
OZYUYLWHROWIFJ-UHFFFAOYSA-N |
SMILES |
[O-][As]([O-])[O-].[K+].[K+].[K+] |
Kanonische SMILES |
[O-][As]([O-])[O-].[K+].[K+].[K+] |
Key on ui other cas no. |
36267-15-9 1332-10-1 |
Synonyme |
Fowler's solution potassium arsenite solution |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate](/img/structure/B75314.png)








